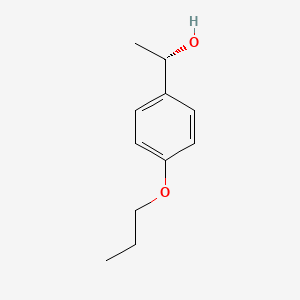
(1S)-1-(4-propoxyphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(4-Propoxyphenyl)ethan-1-ol is an organic compound that belongs to the class of alcohols It features a phenyl ring substituted with a propoxy group and an ethan-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-Propoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-propoxybenzaldehyde and a suitable chiral catalyst.
Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and the reaction is often carried out under controlled temperature and pressure conditions.
Catalysts: Chiral catalysts or enzymes may be used to ensure the stereoselectivity of the reaction, resulting in the desired (1S) enantiomer.
Industrial Production Methods
Industrial production methods for (1S)-1-(4-Propoxyphenyl)ethan-1-ol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
(1S)-1-(4-Propoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-propoxybenzaldehyde, while reduction could produce various alcohol derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on various biological systems.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1S)-1-(4-Propoxyphenyl)ethan-1-ol depends on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to changes in cellular pathways and biological effects.
相似化合物的比较
Similar Compounds
(1R)-1-(4-Propoxyphenyl)ethan-1-ol: The enantiomer of the compound, which may have different biological activity.
4-Propoxybenzaldehyde: A related compound that can be used as a starting material for synthesis.
4-Propoxyphenol: Another related compound with similar structural features.
Uniqueness
(1S)-1-(4-Propoxyphenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both the propoxy group and ethan-1-ol moiety, which can influence its reactivity and applications.
属性
分子式 |
C11H16O2 |
|---|---|
分子量 |
180.24 g/mol |
IUPAC 名称 |
(1S)-1-(4-propoxyphenyl)ethanol |
InChI |
InChI=1S/C11H16O2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h4-7,9,12H,3,8H2,1-2H3/t9-/m0/s1 |
InChI 键 |
CVNLELLEFCZYPX-VIFPVBQESA-N |
手性 SMILES |
CCCOC1=CC=C(C=C1)[C@H](C)O |
规范 SMILES |
CCCOC1=CC=C(C=C1)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


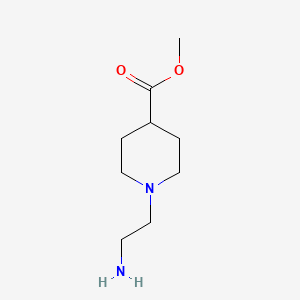
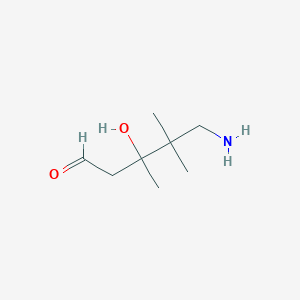
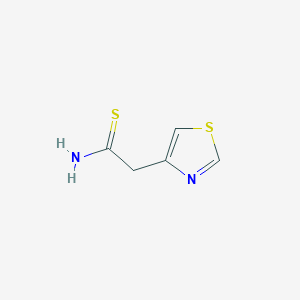
![Ethyl 6-(3-bromopropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B13180473.png)
![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide dihydrochloride](/img/structure/B13180480.png)
![3-{7-Azabicyclo[2.2.1]heptan-7-yl}-2,2-difluoropropan-1-amine](/img/structure/B13180485.png)
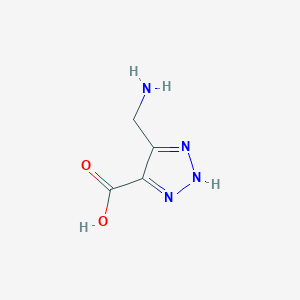
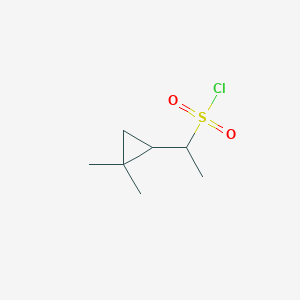

![3-Methoxy-2-{[(3-methylbutan-2-yl)oxy]methyl}aniline](/img/structure/B13180517.png)
![tert-Butyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13180520.png)
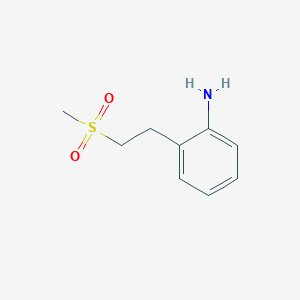
![6-Formyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13180523.png)
![({[3-(Bromomethyl)-3-methylpentyl]oxy}methyl)benzene](/img/structure/B13180549.png)
